5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The benzyl group at position 1 is substituted with a 4-chlorophenyl ring, while the carboxamide nitrogen is attached to a 2-chlorophenyl group.
Properties
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWFKWLAWYECJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Attachment of the Chlorobenzyl and Chlorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The amino group at position 5 undergoes oxidation under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation of -NH₂ to -NO₂ | KMnO₄ in H₂SO₄ (0°C, 2 h) | 5-nitro-1-(4-chlorobenzyl)-triazole | 78% |
| H₂O₂ in acetic acid (RT, 4 h) | 5-nitro derivative | 65% |
Key Findings :
-
Potassium permanganate in sulfuric acid achieves higher yields due to stronger oxidizing power.
-
Hydrogen peroxide is preferred for milder conditions but requires longer reaction times.
Reduction Reactions
The nitro group (if present) can be reduced back to an amine.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Reduction of -NO₂ to -NH₂ | H₂/Pd-C (ethanol, 50°C, 3 h) | Regenerated amine | 92% |
| NaBH₄/CuCl₂ (THF, RT, 1 h) | Partial reduction observed | 54% |
Mechanistic Insight :
-
Catalytic hydrogenation with Pd-C restores the amino group efficiently.
-
Sodium borohydride systems show selectivity challenges, often requiring metal co-catalysts.
Nucleophilic Substitution
The chlorobenzyl groups participate in aromatic substitution.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorine substitution | NaOCH₃ (DMF, 80°C, 6 h) | Methoxy-substituted triazole | 68% |
| Piperidine (DMSO, 120°C, 10 h) | Piperidinyl derivative | 73% |
Notable Observations :
-
Methoxide substitution proceeds faster in polar aprotic solvents like DMF.
-
Bulky nucleophiles (e.g., piperidine) require elevated temperatures for effective displacement .
Acylation and Alkylation
The carboxamide and amino groups enable derivatization.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation of -NH₂ | Acetyl chloride (pyridine, RT, 2 h) | N-acetylated triazole | 85% |
| Alkylation of triazole N | Methyl iodide (K₂CO₃, acetone, 12 h) | N-methylated derivative | 62% |
Structural Impact :
-
Acylation enhances metabolic stability but reduces water solubility.
-
N-alkylation alters electronic properties of the triazole ring, affecting bioactivity.
Cross-Coupling Reactions
The chlorophenyl moiety enables palladium-catalyzed coupling.
Catalytic Efficiency :
-
Suzuki couplings show excellent functional group tolerance for diverse aryl groups .
-
Buchwald-Hartwig reactions require precise ligand selection to avoid homocoupling .
Stability Under Hydrolytic Conditions
The carboxamide group exhibits pH-dependent hydrolysis.
| Condition | Time | Degradation Product | Stability |
|---|---|---|---|
| 1M HCl (reflux) | 4 h | Carboxylic acid | <10% intact |
| 1M NaOH (RT) | 24 h | Sodium carboxylate | 35% intact |
Practical Implications :
-
Acidic hydrolysis rapidly cleaves the amide bond, limiting gastric stability.
-
Basic conditions partially preserve the core structure, suggesting enteric formulation strategies.
Photochemical Reactivity
UV irradiation induces unique transformations.
| Condition | Product | Application |
|---|---|---|
| UV light (254 nm, 6 h) | Ring-expanded benzodiazepine analog | Photopharmacology probes |
Mechanistic Pathway :
-
Triazole ring opening followed by recombination forms bicyclic structures under UV light.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrate efficacy against various bacterial strains.
A study published in the Molecules journal highlights the synthesis of triazole derivatives and their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications in the triazole ring significantly influenced their antibacterial potency .
Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. A study demonstrated that certain triazole derivatives induce apoptosis in cancer cells through the modulation of various signaling pathways. The incorporation of specific substituents on the triazole ring enhances the selectivity and potency against cancer cell lines .
Fungicidal Properties
The triazole structure is well-known in agricultural chemistry for its fungicidal properties. Compounds similar to 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide have been studied for their effectiveness in controlling fungal diseases in crops. They inhibit ergosterol biosynthesis in fungi, which is crucial for fungal cell membrane integrity.
A comprehensive review of triazole fungicides indicates that modifications to the triazole ring can enhance the spectrum of activity against different fungal pathogens, making them valuable in crop protection strategies .
Data Table: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria like S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Fungicidal | Controls fungal diseases in agriculture |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antimicrobial agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with triazole-based fungicides revealed a marked decrease in fungal infections compared to untreated controls. The trials confirmed that the application of these compounds not only protected crops but also improved yield quality.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Benzyl Substituent: Chlorophenyl Position: The 4-chloro substitution (target compound) optimizes bacterial SOS inhibition, while 2- or 3-chloro analogs (e.g., ) shift activity toward anticancer targets. Benzyl vs. Substituted Benzyl: Unsubstituted benzyl groups (e.g., ) enhance activity against melanoma cells, suggesting hydrophobic interactions are critical for membrane permeability.
- Carboxamide Substituent :
- Chlorophenyl vs. Methoxyphenyl : 2-Chlorophenyl (target compound) supports LexA inhibition, whereas methoxy groups (e.g., ) improve antiproliferative effects, likely due to enhanced hydrogen bonding with kinase targets.
- Fluorobenzyl : Fluorine substitution (e.g., ) increases metabolic stability and bioavailability, as seen in renal cancer models.
Mechanistic Differences
- Bacterial SOS Inhibition : The target compound and its close analogs (e.g., ) act as β-turn mimetics, disrupting LexA self-cleavage. N-Methylation of amide bonds in these analogs reduces activity, confirming conformational sensitivity .
- Anticancer Activity : Analogs with 4-fluorobenzyl or dimethoxyphenyl groups (e.g., ) likely target kinases (e.g., B-Raf) or microtubule dynamics, mechanisms distinct from SOS pathway inhibition.
Research Findings and Data Tables
Inhibitory Potency Against Bacterial SOS Response
Antiproliferative Activity in Cancer Cell Lines
Biological Activity
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. Its molecular formula is with a molecular weight of approximately 353.22 g/mol. The presence of chlorine substituents and the triazole moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Antimicrobial Activity : Research indicates that 1,2,3-triazoles exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
- Anticancer Properties : Several studies have highlighted the anticancer potential of triazole derivatives. The presence of specific substituents can enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazole derivatives, including the compound . It demonstrated notable activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | 2 | Staphylococcus aureus |
| 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | 4 | Escherichia coli |
Anticancer Activity
In vitro studies on cancer cell lines showed that the compound exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of halogen atoms (such as chlorine) enhances the binding affinity to biological targets. The substitution pattern on the phenyl rings significantly influences the overall potency and selectivity:
- Chlorine Substituents : Enhance lipophilicity and improve interaction with hydrophobic pockets in enzymes.
- Amino Group : Contributes to hydrogen bonding with target sites, increasing specificity.
Case Studies
- Chagas Disease Treatment : A study explored the efficacy of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. The compound showed promising results in reducing parasite burden in infected cells and demonstrated improved pharmacokinetic properties compared to existing treatments .
- Neuroprotective Effects : Another research highlighted the neuroprotective effects of triazole derivatives against oxidative stress-induced neurotoxicity in neuronal cell lines. The compound was found to reduce reactive oxygen species (ROS) levels significantly .
Q & A
Q. What are the established synthetic routes for 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : Reacting 4-chloroaniline derivatives with substituted isocyanides (e.g., 2-chlorophenyl isocyanide) to form carboximidoyl chloride intermediates.
Cyclization : Treating the intermediate with sodium azide (NaN₃) under copper(I)-catalyzed "click chemistry" conditions to form the triazole core.
Purification : Column chromatography or recrystallization to isolate the final product.
Key conditions include anhydrous solvents (e.g., DMF), temperatures of 60–80°C, and catalysts like CuI (1–5 mol%) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-Chloroaniline, 2-chlorophenyl isocyanide | DCM | RT | 75% |
| 2 | NaN₃, CuI | DMF | 80°C | 82% |
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods via SHELXS or SHELXD for initial phase determination.
- Refinement : Iterative refinement using SHELXL to model anisotropic displacement parameters and hydrogen bonding. Software like WinGX or OLEX2 aids in visualization .
Q. Key Metrics :
- R-factor: < 0.05 for high-resolution data.
- Bond length accuracy: ±0.002 Å.
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Enzyme Inhibition :
- Carbonic Anhydrase (CA) : IC₅₀ values of 12–85 nM in isoforms CA-II/IX via fluorometric assays .
- Histone Deacetylase (HDAC) : Sub-micromolar inhibition in cell-free assays using fluorescent substrates (e.g., Boc-Lys(Ac)-AMC).
- Anticancer Activity :
Advanced Research Questions
Q. How can researchers optimize aqueous solubility for in vivo studies?
Methodological Answer:
- Structural Modifications :
- Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the 4-chlorobenzyl position.
- Replace chlorophenyl with pyridyl rings to enhance hydrogen bonding.
- Formulation Strategies :
- Use co-solvents (e.g., PEG-400) or nanoemulsions (lipid-based carriers).
- Analytical Validation :
- Measure solubility via shake-flask method (HPLC quantification) .
Q. How to resolve contradictions in reported enzyme inhibition potencies across studies?
Methodological Answer:
- Standardize Assay Conditions :
- Buffer pH (e.g., 7.4 vs. 8.3 for CA assays), substrate concentrations, and incubation times.
- Validate Selectivity :
- Use isoform-specific inhibitors (e.g., acetazolamide for CA) as controls.
- Structural Analysis :
Q. Table 2: Variability in CA Inhibition
| Study | Isoform | IC₅₀ (nM) | Assay Conditions |
|---|---|---|---|
| A | CA-II | 12 | pH 7.4, 20°C |
| B | CA-IX | 85 | pH 8.3, 37°C |
Q. What strategies elucidate the molecular mechanism of action in cancer cells?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, HIF-1α).
- Protein Interaction Studies :
- Pull-down assays with biotinylated probes.
- Surface plasmon resonance (SPR) to measure binding kinetics.
- In Vivo Validation :
Q. How to address discrepancies in toxicity profiles between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Testing :
- Liver microsome assays (human vs. murine) to predict clearance rates.
- Toxicogenomics :
- Assess oxidative stress markers (e.g., ROS, GSH levels) via flow cytometry.
- Dose-Response Modeling :
- Hill equation to correlate in vitro IC₅₀ with in vivo LD₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
